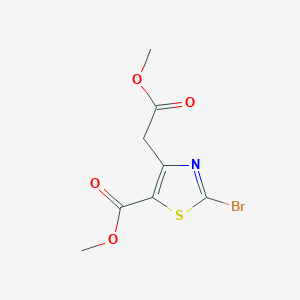
Methyl 3-amino-3-(4-nitrophenyl)propanoate
Vue d'ensemble
Description
“Methyl 3-amino-3-(4-nitrophenyl)propanoate” is a chemical compound with the CAS Number: 273920-24-4 . It has a molecular weight of 224.22 and its IUPAC name is this compound . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12N2O4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Antimalarial Activity and QSAR Studies
One significant application of derivatives related to Methyl 3-amino-3-(4-nitrophenyl)propanoate is in antimalarial research. Werbel et al. (1986) synthesized a series of compounds from substituted 1-phenyl-2-propanones, showing promising antimalarial potency against Plasmodium berghei in mice. This study emphasizes the potential of such derivatives in developing new antimalarial drugs with extended protection periods even with oral administration (Werbel et al., 1986).
Solid-Phase Synthesis in Organic Chemistry
Matiadis et al. (2009) developed an efficient solid-phase synthesis method for 3,5-disubstituted-2-aminofuranones using a nitrophenyl carbonate derivative. This work demonstrates the compound's utility in facilitating novel synthetic routes for producing complex organic molecules, crucial for pharmaceutical development (Matiadis et al., 2009).
Enzymatic Assay Development
Morgenstern et al. (1965) utilized p-nitrophenylphosphate, closely related to this compound, for developing an automated determination of serum alkaline phosphatase. This illustrates the compound's role in biochemical assay development, enhancing clinical diagnostic methods (Morgenstern et al., 1965).
Materials Science and Optical Storage
In materials science, Meng et al. (1996) investigated azo polymers incorporating nitrophenyl groups for reversible optical storage. Their work suggests applications in creating advanced materials with significant potential for data storage and optical switching technologies (Meng et al., 1996).
Biodegradation and Environmental Sciences
Bhushan et al. (2000) explored the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, underlining the compound's relevance in environmental bioremediation efforts to degrade toxic pollutants. This study demonstrates the environmental applications of nitrophenyl derivatives in cleaning up pesticide contamination (Bhushan et al., 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and ensure adequate ventilation .
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-amino-3-(4-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLLZWBBGQKLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624491 | |
| Record name | Methyl 3-amino-3-(4-nitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273920-24-4 | |
| Record name | Methyl 3-amino-3-(4-nitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


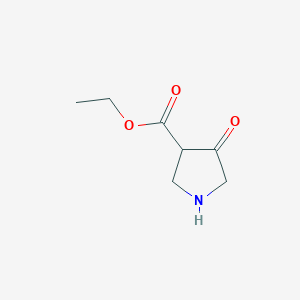
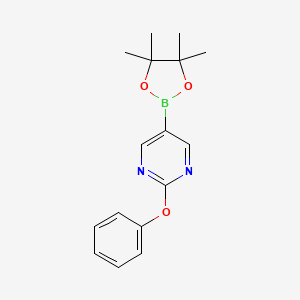
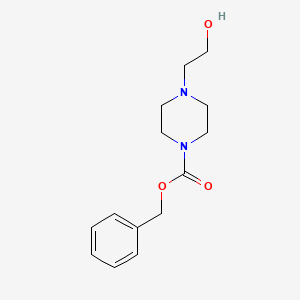


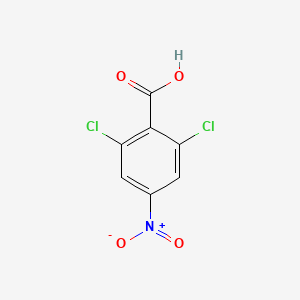
![1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-(trichloromethyl)imidazolidine](/img/structure/B1613443.png)

